5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
Overview
Description
5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide is a complex organic compound that features an adamantyl group, a diethoxyphenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the adamantyl and diethoxyphenyl intermediates. The adamantyl group can be introduced through adamantylation reactions, often catalyzed by ion-exchange resins in the presence of acids like acetic acid . The diethoxyphenyl group is usually synthesized through standard organic reactions involving the appropriate phenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl and phenyl positions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Acetic acid, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)ethanamine: Shares structural similarities with the diethoxyphenyl group and is used in similar research applications.
Adamantyl derivatives: Compounds like 2-(1-adamantyl)-4-bromophenol, which also feature the adamantyl group and are used in synthetic chemistry.
Uniqueness
5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide is unique due to its combination of the adamantyl, diethoxyphenyl, and methoxybenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4/c1-4-34-27-8-6-20(15-28(27)35-5-2)10-11-31-29(32)25-16-24(7-9-26(25)33-3)30-17-21-12-22(18-30)14-23(13-21)19-30/h6-9,15-16,21-23H,4-5,10-14,17-19H2,1-3H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRGHRIKCIVNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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